molecular formula C16H17BrO4 B8775108 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-5-(1-methylethoxy)-, ethyl ester

2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-5-(1-methylethoxy)-, ethyl ester

Cat. No. B8775108
M. Wt: 353.21 g/mol
InChI Key: LLQBMOCNAQNASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-5-(1-methylethoxy)-, ethyl ester is a useful research compound. Its molecular formula is C16H17BrO4 and its molecular weight is 353.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H17BrO4

Molecular Weight

353.21 g/mol

IUPAC Name

ethyl 8-bromo-4-hydroxy-5-propan-2-yloxynaphthalene-2-carboxylate

InChI

InChI=1S/C16H17BrO4/c1-4-20-16(19)10-7-11-12(17)5-6-14(21-9(2)3)15(11)13(18)8-10/h5-9,18H,4H2,1-3H3

InChI Key

LLQBMOCNAQNASG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)O)OC(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.9 g (34.8 mmol) (E)-3-carboethoxy-4-(2'-bromo-5'-isopropylphenyl)-3-butenic acid (3) were dissolved in 340 acetic anhydride and heated for 6 h in reflux. After cooling to room temperature, a solution of 200 g ice, 200 g water and 90 g K2CO3 were added. After extraction with dichloromethane, the combined organic layers were dried (MgSO4), filtered and concentrated under reduced pressure. The dried residue was dissolved in a solution of 8.40 g (389 mmol) sodium in 300 mL dry ethanol and stirred for 4 h at room temperature under Ar. The solvent was removed in vacuo and the residue was partitioned between 100 mL dichloromethane and 30 mL 2N HCl-solution. The organic phases were collected, dried (MgSO4) and concentrated under reduced pressure. The residue was recrystallized from isopropanol to give 11.7 g (95%) ethyl-8-bromo-4-hydroxy-5-isopropoxy-2-naphthoate as yellow crystals (m.p. 106° C.).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

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